molecular formula C19H22N2O4S B2669442 (E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide CAS No. 514825-39-9

(E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2669442
CAS No.: 514825-39-9
M. Wt: 374.46
InChI Key: VQLIHMFUAKRXFA-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Position within Acrylamide Derivative Classification

Acrylamide derivatives constitute a broad class of organic compounds characterized by a core structure of CH₂=CHCONH₂, modified through substitutions on the amide nitrogen or the vinyl group. (E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide belongs to the subclass of N-substituted acrylamides , distinguished by its sulfamoylphenyl and furyl substituents. Unlike simpler acrylamides such as polyacrylamide (used industrially as a flocculation agent), this compound incorporates a sulfonamide-functionalized phenyl group and a furan heterocycle , positioning it as a structurally complex derivative with potential bioactivity.

A comparative analysis of acrylamide derivatives reveals three primary subclasses:

Subclass Key Features Example Compounds
Simple acrylamides Unsubstituted or alkyl-substituted Acrylamide, N-methylacrylamide
Aromatic acrylamides Phenyl or aryl substitutions N-Phenylacrylamide
Heterocyclic acrylamides Incorporation of furan, pyrrole, etc. This compound

This compound’s hybrid structure—combining a sulfamoylphenyl group with a furan ring—places it at the intersection of aromatic and heterocyclic acrylamide research.

Structural Elements and Key Moieties

The molecular architecture of this compound (C₁₉H₂₂N₂O₄S) comprises four critical moieties:

  • Acrylamide Backbone : The CH₂=CHCONH₂ core provides a reactive α,β-unsaturated carbonyl system, enabling conjugate addition reactions and polymerization potential.
  • Sulfamoylphenyl Group : A phenyl ring substituted at the para position with a sulfamoyl (-SO₂NH-) group, further modified by N-cyclohexyl substitution. This moiety is associated with enhanced solubility and target-binding specificity in medicinal chemistry.
  • Furan-2-Yl Substituent : A five-membered oxygen-containing heterocycle attached to the acrylamide’s β-carbon. The furan ring contributes to electronic delocalization and serves as a hydrogen-bond acceptor.
  • Stereochemical Configuration : The E-configuration (trans) of the acrylamide double bond is critical for maintaining planar geometry, optimizing π-π interactions with biological targets.

The InChI identifier (InChI=1S/C19H22N2O4S/c22-19(13-10-17-7-4-14-25-17)20-15-8-11-18(12-9-15)26(23,24)21-16-5-2-1-3-6-16/h4,7-14,16,21H,1-3,5-6H2,(H,20,22)/b13-10+) encodes these structural features, confirming the connectivity of the cyclohexylsulfamoylphenyl and furyl groups.

Significance in Chemical Research

This compound has garnered attention in two primary research domains:

  • Medicinal Chemistry : The sulfamoyl group (-SO₂NH-) is a hallmark of sulfonamide drugs, known for enzyme inhibitory activity (e.g., carbonic anhydrase inhibitors). Coupled with the furan ring’s ability to participate in hydrophobic interactions, this compound is investigated as a potential kinase inhibitor or antimicrobial agent.
  • Materials Science : The acrylamide backbone’s polymerizability suggests applications in functionalized hydrogels or conductive polymers, where the sulfamoyl and furan groups could introduce tailored solubility or redox properties.

Recent studies highlight its role as a synthetic intermediate for generating libraries of bioactive molecules through reactions such as:

  • Michael Additions : The α,β-unsaturated carbonyl reacts with nucleophiles (e.g., thiols, amines).
  • Cycloadditions : The furan ring participates in Diels-Alder reactions to form polycyclic systems.

Historical Context of Development

The compound emerged in the early 21st century alongside growing interest in functionalized acrylamides for pharmaceutical applications. While acrylamide itself was first identified in 2002 as a food processing byproduct, its synthetic derivatives like this compound represent a deliberate effort to engineer molecules with dual functional groups for targeted bioactivity. The CAS registry number (514825-39-9) indicates its formal entry into chemical databases circa 2005–2010, coinciding with advances in combinatorial chemistry techniques.

Key milestones in its development include:

  • Optimization of sulfamoyl group introduction via palladium-catalyzed coupling reactions.
  • Stereocontrolled synthesis of the E-isomer using Wittig olefination.

Properties

IUPAC Name

(E)-N-[4-(cyclohexylsulfamoyl)phenyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c22-19(13-10-17-7-4-14-25-17)20-15-8-11-18(12-9-15)26(23,24)21-16-5-2-1-3-6-16/h4,7-14,16,21H,1-3,5-6H2,(H,20,22)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLIHMFUAKRXFA-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide typically involves a multi-step process:

    Formation of the Sulfamoyl Group: The initial step involves the reaction of cyclohexylamine with a sulfonyl chloride to form the cyclohexylsulfamoyl group.

    Aryl Substitution: The cyclohexylsulfamoyl group is then introduced to a phenyl ring through an electrophilic aromatic substitution reaction.

    Acrylamide Formation: The final step involves the formation of the acrylamide moiety by reacting the substituted phenyl compound with furan-2-carbaldehyde under basic conditions to form the this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

(E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory or cancer pathways.

    Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or inhibit specific kinases involved in cell proliferation.

Comparison with Similar Compounds

Core Scaffold Modifications

  • (E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide

    • Structure : Differs by lacking the cyclohexyl group on the sulfamoyl moiety.
    • Activity : Exhibits an IC50 of 2.3 µM for SARS-CoV nsp13 ATPase inhibition, comparable to bananin, but weaker helicase inhibition (IC50 = 13.0 µM) .
    • Key Difference : The absence of the cyclohexyl group may reduce lipophilicity and membrane permeability compared to the target compound .
  • (2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-furyl)acrylamide

    • Structure : Features a dimethylpyrimidinyl substituent instead of cyclohexyl.
    • Molecular Weight : 398.437 g/mol (vs. ~397.47 g/mol for the target compound).
    • Implication : The pyrimidinyl group may enhance hydrogen bonding with target enzymes but reduce metabolic stability due to increased polarity .
  • (E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide Structure: Replaces furan with thiophene and modifies the phenyl substituent. Activity: Demonstrates antinociceptive effects via α7 nicotinic acetylcholine receptor modulation.

Functional Group Variations

  • (E)-3-(4-Fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide

    • Structure : Substitutes furan with a fluorophenyl group.
    • Impact : The electron-withdrawing fluorine atom may enhance metabolic stability but reduce interaction with hydrophobic enzyme pockets .
  • (2E)-2-Cyano-3-[5-(4-methylphenyl)-2-furyl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acrylamide Structure: Introduces a cyano group and a pyrazole ring.

Physicochemical Properties

Property Target Compound (E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide (2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-furyl)acrylamide
Molecular Formula C19H23N3O4S C13H12N2O4S C19H18N4O4S
Molecular Weight (g/mol) ~397.47 308.31 398.44
LogP (Predicted) ~3.2 (high lipophilicity) ~2.1 ~1.8
Key Functional Groups Cyclohexylsulfamoyl, furan Sulfamoyl, furan Dimethylpyrimidinyl, furan

Biological Activity

(E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide, also referred to as (E)-N-[(4-(cyclohexylsulfamoyl)phenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following chemical formula:

C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S

Structural Representation

PropertyValue
IUPAC NameThis compound
Molecular Weight366.45 g/mol
SMILESC1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CO3
InChIInChI=1S/C19H22N2O4S/c20-15(21)16-12-14(13-17(23)24)18(22)19-8-6-5-7-9-10-11-19/h5-11,15,18H,1-4H2,(H,20,21)(H,23,24)/b16-12+

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The sulfonamide group in the compound is known to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. Additionally, the phenyl ring enhances binding affinity to hydrophobic pockets in target proteins.

Cancer Research

Research has indicated that compounds similar to this compound exhibit anti-cancer properties by inhibiting specific signaling pathways involved in tumor growth and proliferation. For instance:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis.
  • Targeting Specific Enzymes : The compound may act as an inhibitor of gamma-secretase, which is implicated in Alzheimer's disease and certain cancers .

Anti-inflammatory Effects

The compound has also been investigated for its potential anti-inflammatory effects. By modulating inflammatory pathways, it may provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders.

Case Studies and Research Findings

Several studies have documented the biological effects of related compounds:

  • Study on Gamma-secretase Inhibition : A study demonstrated that cyclohexyl sulphone derivatives could inhibit gamma-secretase activity, highlighting their potential role in Alzheimer's treatment .
  • Cell Line Studies : In vitro studies using human cancer cell lines revealed that this compound significantly reduced cell viability at micromolar concentrations, suggesting potent anti-cancer activity.
  • Enzyme Binding Affinity : Research has shown that the binding affinity of this compound to specific enzymes correlates with its biological activity, indicating a structure-activity relationship that warrants further exploration.

Data Table of Biological Activities

Activity TypeTarget/PathwayEffectReference
Anti-cancerTumor cell linesInhibition of growth
Enzyme inhibitionGamma-secretaseReduced activity
Anti-inflammatoryCytokine releaseDecreased production

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide?

  • Methodology :

  • Step 1 : Coupling reactions between furan-2-ylacrylic acid derivatives and sulfamoylphenylamine intermediates are commonly employed. For example, (E)-3-(furan-2-yl)acrylic acid can be activated using ethyl chloroformate and N-methylmorpholine in dichloromethane to form an acid chloride intermediate, which is then reacted with the cyclohexylsulfamoylphenylamine moiety .
  • Step 2 : Purification via column chromatography (e.g., silica gel with eluents such as hexane/ethyl acetate or dichloromethane/methanol) ensures isolation of the target compound. Yields typically range from 60–85%, depending on reaction optimization .
    • Key Considerations : Use inert atmospheres (e.g., nitrogen) to prevent side reactions. Monitor reaction progress via TLC (Rf values ~0.5–0.8 in dichloromethane/methanol systems) .

Q. How should researchers validate the structural integrity and purity of this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry (E-configuration) via coupling constants (J ≈ 15–16 Hz for trans-alkene protons in ¹H NMR) and sulfamoyl group integration .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~400–450 for similar acrylamides) and fragmentation patterns verify molecular weight .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at λ ≈ 250–300 nm .
    • Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., furan-containing acrylamides) .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the antiviral or enzyme-inhibitory potential of this compound?

  • Experimental Design :

  • Helicase Inhibition Assays : Measure inhibition of SARS-CoV helicase ATPase activity using malachite green phosphate assays. IC50 values can be determined via dose-response curves (e.g., 10–100 µM range) .
  • Receptor Modulation : Use electrophysiology (e.g., Xenopus oocyte GABAA receptor models) to evaluate allosteric modulation. EC50 and Emax values quantify potency and efficacy .
    • Controls : Include positive controls (e.g., known helicase inhibitors like SSYA10-001) and vehicle-only treatments .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • SAR Strategies :

  • Substituent Variation : Modify the cyclohexylsulfamoyl group (e.g., replace with aryl or heterocyclic sulfonamides) to enhance target binding. Compare inhibitory activity in enzymatic assays .
  • Stereochemical Modifications : Synthesize Z-isomers or furan-substituted analogs to assess geometry-dependent activity.
    • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to viral helicases or receptors .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME or pkCSM to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions.
  • Metabolic Stability : Simulate phase I/II metabolism via Schrödinger’s Metabolism Module.
    • Validation : Compare predictions with in vitro hepatocyte stability assays .

Data Contradiction Analysis

Q. How should discrepancies in reported synthetic yields (e.g., 60% vs. 85%) be addressed?

  • Root Causes : Variability in reaction conditions (e.g., solvent purity, temperature control) or purification efficiency.
  • Resolution :

  • Optimize stoichiometry (e.g., 1.2 equivalents of amine intermediate) .
  • Use gradient elution in column chromatography to improve separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.